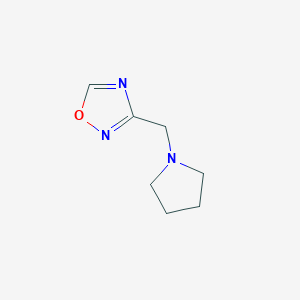![molecular formula C22H23N3O3S B2529953 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-57-7](/img/structure/B2529953.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, is a complex organic molecule that appears to be related to the family of dihydrobenzodioxines and benzothiazoles. These types of compounds are often of interest due to their potential pharmacological properties and their use in various chemical syntheses.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific temperature and pressure to achieve the reaction. The process shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies. For instance, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was described as distorted tetrahedral . The structure was further stabilized by various intermolecular interactions, including hydrogen bonds and π interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of specific bonds and rings through a tandem process that combines oxidative aminocarbonylation with intramolecular conjugate addition . The reaction conditions, such as temperature, pressure, and the presence of a palladium catalyst, are crucial for the success of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from related studies. For example, the thermal properties of a synthesized compound were analyzed using thermogravimetric analysis, revealing stability within a certain temperature range . Optical properties, such as the HOMO-LUMO energy gap, were evaluated through density functional theory calculations, which also supported the experimental findings . The molecular electrostatic potential map was used to identify reactive sites on the molecular surface .
Wissenschaftliche Forschungsanwendungen
B-Raf Inhibitory and Anti-Proliferation Activities
The compound has been studied for its potential as a B-Raf inhibitor and its anti-proliferation activities. Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives and evaluated them for these activities. Their findings indicated that certain derivatives showed potent biological activity against B-Raf(V600E) and human melanoma cell lines, highlighting the potential of this compound in cancer research (Yang et al., 2012).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives of this compound. Mhaske et al. (2014) synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and found them to exhibit moderate to good antimicrobial activity (Mhaske et al., 2014).
Synthesis and Bioactivity of Piperazin-1-yl Methanone Derivatives
Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives involving piperazin-1-yl methanone, showing potential for diverse biological applications (Patel et al., 2011).
Anti-Hypertensive Drug Intermediate
Ramesh et al. (2006) described an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the synthesis of the anti-hypertensive drug Doxazosin (Ramesh et al., 2006).
Synthesis of (2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl)methanols
Dong and Xu (2018) developed a method for synthesizing (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols, highlighting the versatility of 2,3-dihydrobenzo[b][1,4]dioxin derivatives in synthetic chemistry (Dong & Xu, 2018).
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-7-8-19-20(15(14)2)23-22(29-19)25-11-9-24(10-12-25)21(26)18-13-27-16-5-3-4-6-17(16)28-18/h3-8,18H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQSUKVJLYYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)


![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)




